molecular formula C21H23ClN4OS B14996914 3-amino-N-(3-chloro-4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(3-chloro-4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B14996914
M. Wt: 415.0 g/mol
InChI Key: NOMFIDOYJDYJBG-UHFFFAOYSA-N
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Description

3-AMINO-N-(3-CHLORO-4-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-b]naphthyridine core, an amino group, and a chloromethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3-CHLORO-4-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino group and the chloromethylphenyl substituent. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(3-CHLORO-4-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and chloromethylphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-AMINO-N-(3-CHLORO-4-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(3-CHLORO-4-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-4-METHOXY-N-(3-METHYLPHENYL)BENZAMIDE
  • 2-AMINO-3-CHLOROPYRIDINE
  • 4-CYANOPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE

Uniqueness

3-AMINO-N-(3-CHLORO-4-METHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the thieno[2,3-b]naphthyridine core and the combination of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23ClN4OS

Molecular Weight

415.0 g/mol

IUPAC Name

3-amino-N-(3-chloro-4-methylphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C21H23ClN4OS/c1-11(2)26-7-6-17-13(10-26)8-15-18(23)19(28-21(15)25-17)20(27)24-14-5-4-12(3)16(22)9-14/h4-5,8-9,11H,6-7,10,23H2,1-3H3,(H,24,27)

InChI Key

NOMFIDOYJDYJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C(C)C)N)Cl

Origin of Product

United States

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